Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate
Overview
Description
Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate: is a heterocyclic compound that belongs to the class of pyrazolo[1,5-A]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-A]pyrimidine core with a tert-butyl carbamate group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate typically involves the reaction of pyrazolo[1,5-A]pyrimidine derivatives with tert-butyl isocyanate. The reaction is usually carried out under anhydrous conditions and may require the use of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as amines or alcohols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazolo[1,5-A]pyrimidine core.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Substituted pyrazolo[1,5-A]pyrimidine derivatives with various functional groups replacing the tert-butyl carbamate.
Scientific Research Applications
Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures, which are valuable in drug discovery and development.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Pyrazolo[1,5-A]pyrimidine: A core structure similar to tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate but without the tert-butyl carbamate group.
Tert-butyl pyrazolo[3,4-d]pyrimidin-2-ylcarbamate: A structural isomer with a different arrangement of the pyrazolo and pyrimidine rings.
Pyrazolo[1,5-A]pyrimidin-2-ylamine: A derivative with an amine group instead of the carbamate group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl carbamate group enhances its stability and solubility, making it a valuable intermediate in various synthetic and medicinal chemistry applications.
Properties
IUPAC Name |
tert-butyl N-pyrazolo[1,5-a]pyrimidin-2-ylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)13-8-7-9-12-5-4-6-15(9)14-8/h4-7H,1-3H3,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHESLHSAPMWRQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN2C=CC=NC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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